4-Nitro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
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Overview
Description
4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid: is an organic compound that features both a nitro group and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of 4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 4-Amino-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Substitution: Nucleophilic aromatic substitution can yield various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid depends on its specific application. In biochemical contexts, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-4’-(trifluoromethyl)biphenyl: Lacks the carboxylic acid group, which affects its solubility and reactivity.
4-Nitro-4’-(trifluoromethyl)biphenyl-2-amine: Contains an amino group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness
4-Nitro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on a biphenyl scaffold, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-nitro-2-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)9-3-1-8(2-4-9)11-6-5-10(18(21)22)7-12(11)13(19)20/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTOLWSYTMUHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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